(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
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Overview
Description
(S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] typically involves multiple steps, starting from readily available precursors. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This step is crucial for forming the bicyclo[2.2.2]octane core, which is then further functionalized to introduce the nitro and azaspiro groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
(S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The bicyclo[2.2.2]octane core can participate in substitution reactions, especially at positions adjacent to the nitro group.
Common Reagents and Conditions
Common reagents for these reactions include molecular iodine for iodocyclization, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve organic solvents like acetonitrile and controlled temperatures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the bicyclo[2.2.2]octane core.
Scientific Research Applications
Chemistry
In chemistry, (S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable scaffold in drug discovery and development .
Biology
Biologically, this compound is studied for its potential as a bioisostere, which can replace phenyl rings in drug molecules to improve their physicochemical properties . This can lead to enhanced water solubility, metabolic stability, and reduced lipophilicity.
Medicine
In medicine, the compound’s potential antiviral and anticancer activities are of particular interest. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for therapeutic development .
Industry
Industrially, the compound’s applications are more limited but could include its use in the synthesis of specialized materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of (S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the azaspiro and bicyclo[2.2.2]octane moieties can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A simpler structure without the nitro and azaspiro groups, used as a scaffold in drug design.
Uniqueness
The uniqueness of (S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] lies in its combination of a bicyclo[2.2.2]octane core with a nitro and azaspiro group, which imparts distinct physicochemical properties and biological activities not found in simpler analogs .
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(3S)-5'-nitrospiro[1-azabicyclo[2.2.2]octane-3,2'-6,7-dihydro-3H-furo[2,3-b]pyridine] |
InChI |
InChI=1S/C13H17N3O3/c17-16(18)11-5-9-6-13(19-12(9)14-7-11)8-15-3-1-10(13)2-4-15/h5,10,14H,1-4,6-8H2/t13-/m1/s1 |
InChI Key |
NIXFVDGBGVLYCM-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN2CCC1[C@]3(C2)CC4=C(O3)NCC(=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)NCC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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